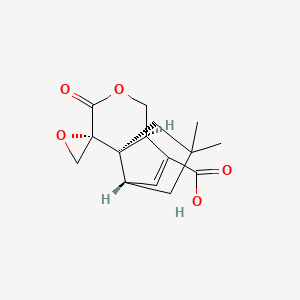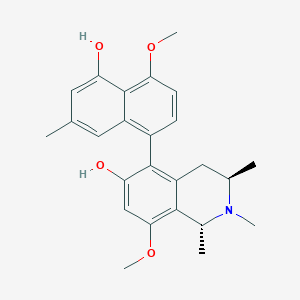
Iptakalim
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iptakalim, chemically known as 2,3-dimethyl-N-(1-methylethyl)-2-butanamine, is a selective ATP-sensitive potassium channel opener. It has been extensively studied for its pharmacological, biochemical, and electrophysiological properties. This compound is known for its ability to regulate the pore of the inward rectifier potassium channel, which plays a crucial role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iptakalim involves several steps, starting from the appropriate precursors. The key steps include the alkylation of 2,3-dimethylbutanamine with isopropyl halide under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the alkylation process. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Iptakalim undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
Iptakalim has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study potassium channel regulation and its effects on cellular processes.
Biology: Investigated for its role in modulating cellular ion channels and its impact on cell physiology.
Industry: Utilized in the development of new pharmacological agents targeting potassium channels.
Mechanism of Action
Iptakalim exerts its effects by selectively opening ATP-sensitive potassium channels. It primarily targets the sulfonylurea receptor 2 (SUR2) subtype of potassium channels, which are expressed in various tissues, including the cardiovascular system and the brain. By opening these channels, this compound facilitates potassium efflux, leading to hyperpolarization of the cell membrane and subsequent physiological effects such as vasodilation and neuroprotection .
Comparison with Similar Compounds
Iptakalim is unique among potassium channel openers due to its selectivity for the SUR2 subtype. Similar compounds include:
Diazoxide: Another potassium channel opener but with broader selectivity.
Minoxidil: Known for its vasodilatory effects but less selective compared to this compound.
Nicorandil: Combines potassium channel opening with nitrate-like vasodilatory effects.
This compound’s selectivity for SUR2 makes it particularly effective in targeting specific physiological pathways, reducing the likelihood of off-target effects .
Properties
CAS No. |
642407-44-1 |
|---|---|
Molecular Formula |
C9H21N |
Molecular Weight |
143.27 g/mol |
IUPAC Name |
2,3-dimethyl-N-propan-2-ylbutan-2-amine |
InChI |
InChI=1S/C9H21N/c1-7(2)9(5,6)10-8(3)4/h7-8,10H,1-6H3 |
InChI Key |
RGWFHCMKBAMWDX-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(C)NC(C)C |
Canonical SMILES |
CC(C)C(C)(C)NC(C)C |
Synonyms |
iptakalim N-(1-methylethyl)-1,1,2-trimethylpropylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-Cycloheptyl-1-[4-(4-fluoro-phenoxy)-benzyl]-3-(2,4,6-trimethyl-phenyl)-urea](/img/structure/B1251657.png)

